molecular formula C6H10N4 B017548 5-(Aminomethyl)-2-methylpyrimidin-4-amine CAS No. 95-02-3

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B017548
CAS No.: 95-02-3
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H10N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidine-4,5-diamine with formaldehyde and a reducing agent. One common method is the reductive amination of 2-methylpyrimidine-4,5-diamine using formaldehyde and sodium cyanoborohydride as the reducing agent. The reaction is carried out in an aqueous or alcoholic solvent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

5-(Aminomethyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyrazoles: These compounds share a similar amino group and are used in the synthesis of heterocyclic scaffolds.

    Imidazoles: Another class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals and materials science.

    Substituted Indoles: These compounds have a similar structure and are known for their biological activities.

Uniqueness

5-(Aminomethyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241713
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-02-3
Record name 4-Amino-2-methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-5-aminomethyl-2-methylpyrimidine
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Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-2-methylpyrimidine-5-methylamine
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Record name 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE
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Synthesis routes and methods I

Procedure details

An amount of 170 g of isopropanol was added to 30.0 g of the 2-methyl-4-amino-5-aminomethylpyrimidine carbonate thus obtained, followed by heating at about 85° C. for 180 minutes to give 2-methyl-4-amino-5-aminomethylpyrimidine with purity of 99.0%.
Name
2-methyl-4-amino-5-aminomethylpyrimidine carbonate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into an Erlenmeyer's flask of 100 ml, 2.00 g (14.6 millimole) of 2-methyl-4-amino-5-formylpyrimidine, 40 g of 20 wt. % ammonia-methanol solution and 2.0 mg of molybdic acid (H2MoO4.H2O) were added, and the mixture was stirred for 2 hours under room temperature, with the flask being closely stoppered. Following subsequently the same procedure as in Example 1, 2-methyl-4-amino-5-aminomethylpyrimidine was obtained at a yield of 93.5%.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using continuous flow synthesis for producing 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate of Vitamin B1?

A1: Both provided research articles focus on the development of a fully continuous flow synthesis method for producing this compound. [, ] This approach offers several advantages over traditional batch processes, including:

  • Enhanced Efficiency and Scalability: Continuous flow processes generally offer higher throughput and are easier to scale up for larger-scale production. []
  • Improved Safety: By handling smaller quantities of reagents at any given time within a controlled environment, continuous flow chemistry can enhance safety, particularly for reactions involving hazardous intermediates. []
  • Waste Reduction: Continuous flow processes tend to be more environmentally friendly due to their potential for higher reaction yields and reduced waste generation compared to batch processes. []

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